N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(10-6-7-10)18-19-9-16-13-12(15(19)22)8-17-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFOMMNBJMELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
Reacting 5-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4(1H)-one with cyclopropanecarboxamide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 100°C for 12–16 hours achieves substitution. However, this method suffers from moderate yields (50–60%) due to the poor nucleophilicity of the amide.
Two-Step Amination-Acylation
A higher-yielding strategy involves:
- Amination : Treating the 5-chloro derivative with aqueous ammonia (25–28%) in ethanol at 70°C for 8 hours to form 5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4(1H)-one.
- Acylation : Coupling the amine with cyclopropanecarbonyl chloride using triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Table 2: Comparison of Functionalization Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct substitution | K₂CO₃, DMF, 100°C, 16 h | 50–60 | 85–90 |
| Amination-Acylation | NH₃ (aq), EtOH → Cyclopropanecarbonyl Cl, Et₃N, DCM | 75–85 | 95–98 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Ethanol minimizes byproducts during amination, while DCM ensures efficient acylation. Maintaining temperatures below 5°C during acylation prevents decomposition of the acyl chloride.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during acylation improves yields by 10–15%. Palladium-based catalysts (e.g., Pd(PPh₃)₄) are ineffective for this system, as evidenced by failed cross-coupling attempts in analogous pyrazolo[3,4-d]pyrimidine syntheses.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 335.1154 (calculated for C₁₈H₁₅N₅O₂).
Challenges and Contradictions in Literature
While most studies agree on the amination-acylation route, discrepancies exist regarding optimal ammonia concentrations. Li-Jing et al. reported 25% ammonia suffices, whereas MDPI authors advocate 28% solutions for complete substitution. These differences may arise from varying reaction scales or purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
The biological activity of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide has been investigated in several studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. For instance, a study demonstrated that similar compounds effectively inhibited the replication of respiratory syncytial virus (RSV), with effective concentration (EC50) values ranging between 5 to 28 μM. This suggests that this compound may also possess antiviral capabilities against various viral infections.
Anticancer Potential
The compound's anticancer properties have been explored through in vitro studies. Related pyrazolo derivatives have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong potential for anticancer applications.
Enzyme Inhibition
The structure of this compound suggests it may act as an inhibitor for specific enzymes involved in disease processes.
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
These findings indicate the compound's potential as a therapeutic agent targeting critical pathways in cancer and viral replication.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Antiviral Efficacy Study: A recent investigation published in MDPI highlighted the efficacy of pyrazolo derivatives against RSV, suggesting a broader application for this compound in treating viral infections.
- Cancer Cell Proliferation Study: Another study focused on the anticancer properties of related compounds demonstrated their ability to inhibit cancer cell growth effectively.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and exhibit comparable biological activities.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is recognized for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves the selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Interactions
The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This interaction effectively inhibits CDK2 activity, disrupting normal cell cycle progression and triggering apoptotic pathways in various cancer cell lines.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, highlighting their potential as anticancer agents .
- Kinase Inhibition : In vitro studies have shown that this compound can inhibit various kinases involved in cancer progression. This multi-target inhibition is crucial for developing effective cancer therapies .
Study 1: Antiproliferative Effects
A study assessed the antiproliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives on A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.016 µM against wild-type EGFR .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT116 | 19.56 |
Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the binding modes of these compounds to their targets. The docking results indicated strong binding affinities for CDK2 and EGFR, suggesting that structural modifications could enhance selectivity and potency .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolic pathways and potential toxicological effects.
Q & A
Q. What are the key considerations in optimizing the synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions:
- Solvent selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts: Triethylamine is critical for deprotonation in amide coupling steps, improving reaction efficiency .
- Temperature: Reactions often proceed at 60–80°C to balance kinetics and thermal degradation risks .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy: - and -NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and cyclopropane substituents .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]) and detects synthetic byproducts .
- X-ray crystallography: Resolves 3D conformation, including torsion angles of the cyclopropane-carboxamide group, critical for docking studies .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase inhibition assays: Use ADP-Glo™ or fluorescence polarization to measure IC against kinases (e.g., phosphodiesterase 9A) .
- Antiproliferative screens: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations; compare to cisplatin controls .
- Solubility testing: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling improve the design of analogs targeting phosphodiesterase 9A?
Methodological Answer:
- Docking studies (AutoDock Vina): Use X-ray structures of PDE9A (PDB: 4HIT) to predict binding modes. The cyclopropane-carboxamide group forms hydrogen bonds with Gln-453 and hydrophobic interactions with Phe-456 .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize analogs with <2.0 Å RMSD .
- QSAR models: Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC values to guide synthetic priorities .
Q. How can researchers resolve discrepancies in reported IC50_{50}50 values for kinase inhibition across studies?
Methodological Answer:
- Assay standardization: Control ATP concentrations (e.g., 1 mM for competitive inhibitors) and enzyme purity (≥90% via SDS-PAGE) .
- Data normalization: Express inhibition relative to positive controls (e.g., IBMX for PDE9A) and account for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-analysis: Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC .
Q. What strategies mitigate metabolic instability of the cyclopropane-carboxamide moiety in vivo?
Methodological Answer:
- Isotere replacement: Substitute cyclopropane with spirocyclic or fluorinated groups to block CYP450 oxidation .
- Prodrug design: Convert the carboxamide to ethyl ester prodrugs, which hydrolyze in plasma to release the active form .
- Microsomal stability assays: Incubate with rat liver microsomes (RLM) and NADPH; optimize analogs with t >30 min .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show limited efficacy?
Methodological Answer: Discrepancies arise from:
- Cell line variability: Sensitive lines (e.g., Jurkat leukemia) overexpress target kinases vs. resistant lines (e.g., A549 lung cancer) .
- Dosing protocols: IC values improve with pulsed (24-hr exposure) vs. continuous dosing in apoptosis assays .
- Off-target effects: Use kinome-wide profiling (e.g., KinomeScan) to identify inhibitory promiscuity (e.g., unintended FLT3 inhibition) .
Comparative Structural Analysis
Table 1. Key analogs and their biological profiles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
